molecular formula C13H14N2O5S2 B11471767 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11471767
M. Wt: 342.4 g/mol
InChI Key: IXVKJZHGCPOBSW-UHFFFAOYSA-N
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Description

4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE: is a complex organic compound with a unique structure that includes a benzoxazine ring, a sulfonamide group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.

    Introduction of the Sulfonamide Group:

    Attachment of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction, where a thiolane derivative reacts with the benzoxazine-sulfonamide intermediate.

    Final Modifications: The final steps may include methylation and oxidation reactions to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring and the methyl group.

    Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzoxazines and sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for drug development.

Medicine

    Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound could be explored for similar applications.

    Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity.

Industry

    Materials Science: The compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The benzoxazine ring and thiolane ring may also interact with various biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE: Lacks the thiolane ring, which may affect its biological activity.

    3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE: Lacks the methyl group, potentially altering its chemical reactivity.

Uniqueness

The presence of both the thiolane ring and the sulfonamide group in 4-METHYL-3-OXO-N-(2-OXOTHIOLAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE makes it unique compared to similar compounds. This combination of functional groups may enhance its biological activity and chemical versatility.

Properties

Molecular Formula

C13H14N2O5S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-methyl-3-oxo-N-(2-oxothiolan-3-yl)-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C13H14N2O5S2/c1-15-10-6-8(2-3-11(10)20-7-12(15)16)22(18,19)14-9-4-5-21-13(9)17/h2-3,6,9,14H,4-5,7H2,1H3

InChI Key

IXVKJZHGCPOBSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)NC3CCSC3=O

Origin of Product

United States

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